molecular formula C17H24N2O2 B8773887 Tert-butyl (2,2,4-trimethyl-1,2-dihydroquinolin-6-yl)carbamate

Tert-butyl (2,2,4-trimethyl-1,2-dihydroquinolin-6-yl)carbamate

Cat. No. B8773887
M. Wt: 288.4 g/mol
InChI Key: TXFUWJLANVJXMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08058441B2

Procedure details

A mixture of N-Boc-1,4-phenylenediamine (5.0 g) and iodine (1.3 g) in mesityl oxide (25 ml) was stirred at 100° C. for 2 h. The reaction mixture was concentrated in vacuo and the residue was chromatographed on Al2O3 (Alumina B, act. III) in heptane/dichloromethane=8/2 as eluent.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([NH:8][C:9]1[CH:14]=[CH:13][C:12]([NH2:15])=[CH:11][CH:10]=1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].II.O=[C:19]([CH:21]=[C:22]([CH3:24])[CH3:23])[CH3:20]>>[C:4]([O:3][C:1]([NH:8][C:9]1[CH:10]=[C:11]2[C:12](=[CH:13][CH:14]=1)[NH:15][C:22]([CH3:24])([CH3:23])[CH:21]=[C:19]2[CH3:20])=[O:2])([CH3:7])([CH3:6])[CH3:5]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)NC1=CC=C(C=C1)N
Name
Quantity
1.3 g
Type
reactant
Smiles
II
Name
Quantity
25 mL
Type
reactant
Smiles
O=C(C)C=C(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
was stirred at 100° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed on Al2O3 (Alumina B, act. III) in heptane/dichloromethane=8/2 as eluent

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C)(C)(C)OC(=O)NC=1C=C2C(=CC(NC2=CC1)(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.